2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the construction of the benzofuran ring. One common method involves the enantioselective reduction of homobenzylic ketone in the presence of a chiral spiroborate catalyst . The oxazole and thiazole rings are then introduced through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis (MWI) to enhance reaction rates and yields . This method is particularly useful for constructing complex polycyclic structures with fewer side reactions and higher efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The oxazole and thiazole rings can be reduced under specific conditions to yield corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include quinone derivatives, amines, and substituted benzofuran and thiazole compounds, which can be further utilized in various applications.
Scientific Research Applications
2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structures allow it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and angelicin, which also contain benzofuran rings, are used in treating skin diseases and have similar biological activities.
Oxazole derivatives: Compounds with oxazole rings are known for their antimicrobial and anticancer properties.
Thiazole derivatives: Thiazole-containing compounds are widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
This structural complexity allows for versatile interactions with various molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-10-6-12-7-11(2-3-14(12)22-10)15-8-13(20-23-15)9-16(21)19-17-18-4-5-24-17/h2-5,7-8,10H,6,9H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJNJBTUSHYMEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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